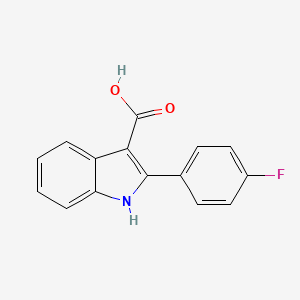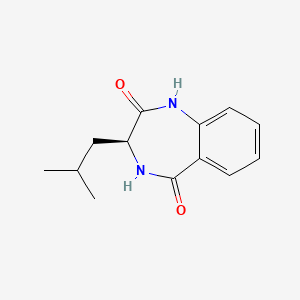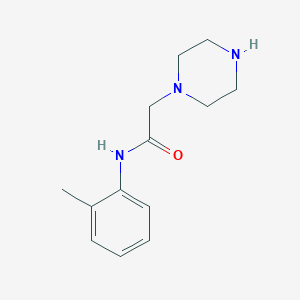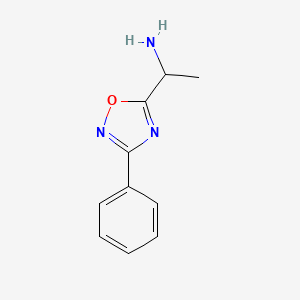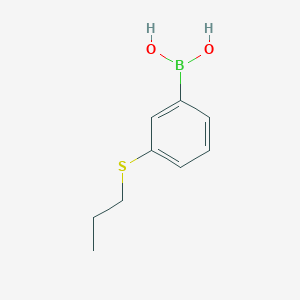
Ácido 3-(Propiltio)fenilborónico
Descripción general
Descripción
3-(Propylthio)phenylboronic acid is a boronic acid derivative with the CAS Number: 915401-99-9 . It has a molecular weight of 196.08 . The IUPAC name for this compound is 3-(propylsulfanyl)phenylboronic acid .
Molecular Structure Analysis
The linear formula of 3-(Propylthio)phenylboronic acid is C9H13BO2S . The InChI code for this compound is 1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 .Chemical Reactions Analysis
Boronic acids, including 3-(Propylthio)phenylboronic acid, are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation . This property has been utilized in various applications, including glucose sensors and bio-separation .Aplicaciones Científicas De Investigación
Enriquecimiento de Moléculas que Contienen Cis-Diol
Los derivados del ácido fenilborónico (PBA), incluido el ácido 3-(propiltio)fenilborónico, son conocidos por su capacidad de reconocer y unirse selectivamente a moléculas que contienen cis-diol. Esta propiedad se utiliza en la síntesis de polímeros orgánicos funcionalizados con PBA altamente selectivos. Estos polímeros se utilizan para el enriquecimiento de nucleósidos, catecoles, sacáridos y glicoproteínas, que son cruciales para mejorar la sensibilidad y precisión de la detección en diversas aplicaciones analíticas .
Aplicaciones Diagnósticas y Terapéuticas
La capacidad de formación de complejos reversibles de PBA con polioles, como los azúcares, ofrece una base para aplicaciones diagnósticas y terapéuticas. Esto incluye la interacción con el ácido siálico como diana molecular y el desarrollo de estrategias basadas en PBA para sistemas de administración de fármacos. Tales sistemas pueden diseñarse para responder a estímulos biológicos específicos, mejorando así la terapia y el diagnóstico dirigidos .
Polímeros Sensibles a la Glucosa
Una de las aplicaciones notables de los materiales funcionalizados con PBA es la creación de polímeros sensibles a la glucosa. Estos polímeros pueden permitir la liberación de insulina autorregulada, lo que representa un avance significativo en el tratamiento de la diabetes. La capacidad de responder a los niveles de glucosa hace que estos materiales sean una parte integral de los dispositivos terapéuticos inteligentes .
Curación de Heridas
Los conjugados de PBA también se exploran por su potencial en la cicatrización de heridas. Los materiales funcionalizados pueden interactuar con los tejidos biológicos y ayudar en el proceso de cicatrización. Esta aplicación es particularmente prometedora para la creación de apósitos avanzados que promuevan un cierre de heridas más rápido y efectivo .
Orientación Tumoral
Otra aplicación vital es la orientación tumoral. Los materiales funcionalizados con PBA pueden diseñarse para reconocer y unirse a marcadores específicos en las células cancerosas. Esto permite la administración dirigida de terapias, minimizando el impacto en las células sanas y mejorando potencialmente la eficacia de los tratamientos contra el cáncer .
Materiales de Afinidad Boronato para Separación
Los materiales de afinidad boronato (BAM) que incorporan funcionalidades de PBA se utilizan cada vez más en tecnologías de separación. Son particularmente efectivos en la separación selectiva de compuestos que contienen cis-diol de mezclas complejas. Esto tiene implicaciones significativas para los procesos de purificación en las industrias química y farmacéutica .
Direcciones Futuras
Phenylboronic acid derivatives, including 3-(Propylthio)phenylboronic acid, are regarded as a synthetic mimic of lectins due to their ability to interact with various carbohydrates . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This focus review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets .
Mecanismo De Acción
- Role : It selectively recognizes and forms reversible covalent complexes with cis-diol-containing molecules through pH-dependent interactions. Under high pH conditions, the boronic acid forms a complex with the cis-diol group, which dissociates when the pH becomes acidic .
- Changes : When the pH environment changes from high to acidic, the complex dissociates into the original boronic acid and the cis-diol, facilitating its use in separation, sensing, imaging, diagnostics, and drug delivery .
- Affected Pathways : The compound’s primary effect lies in its ability to selectively enrich nucleosides, catechols, and other cis-diol-containing molecules. It can be used as a pretreatment material to improve the detection sensitivity and accuracy of these target molecules in real samples .
Target of Action
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
3-(Propylthio)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent complexes with polyols, including sugars, through boronate ester formation. This interaction is pH-dependent, with the boronic acid group forming a covalent bond with the cis-diol groups of sugars at higher pH levels and dissociating at lower pH levels . This property makes 3-(Propylthio)phenylboronic acid useful in the selective recognition and binding of glycoproteins and other diol-containing biomolecules.
Cellular Effects
3-(Propylthio)phenylboronic acid influences various cellular processes by interacting with cell surface glycoproteins and other diol-containing molecules. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of 3-(Propylthio)phenylboronic acid to glycoproteins on the cell surface can modulate signal transduction pathways, leading to changes in cellular responses . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, 3-(Propylthio)phenylboronic acid exerts its effects through the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the binding of 3-(Propylthio)phenylboronic acid to an enzyme’s active site can inhibit its activity by blocking substrate access . Conversely, it may also activate certain enzymes by stabilizing their active conformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Propylthio)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under neutral to slightly basic conditions but may degrade under acidic conditions. Long-term studies have shown that 3-(Propylthio)phenylboronic acid can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with target biomolecules . Its stability and activity may decrease over time due to hydrolysis or other degradation processes.
Dosage Effects in Animal Models
The effects of 3-(Propylthio)phenylboronic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating glycoprotein interactions and influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
3-(Propylthio)phenylboronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by modulating enzyme activity and altering metabolite levels. For instance, the compound may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis . Additionally, it may interact with cofactors such as NAD+ or ATP, further influencing metabolic processes.
Transport and Distribution
Within cells and tissues, 3-(Propylthio)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 3-(Propylthio)phenylboronic acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. For instance, the presence of targeting signals on 3-(Propylthio)phenylboronic acid can direct it to the nucleus, where it may interact with transcription factors and influence gene expression .
Propiedades
IUPAC Name |
(3-propylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEQDWKWEXCQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590219 | |
| Record name | [3-(Propylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915401-99-9 | |
| Record name | [3-(Propylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


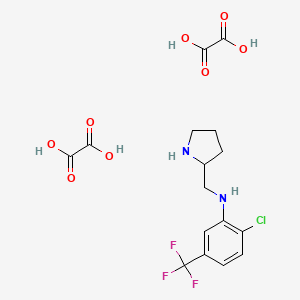




![[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine](/img/structure/B1369145.png)
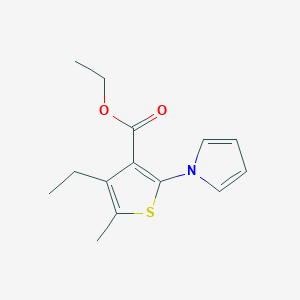
![methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1369149.png)
